[(2,4-dichlorophenyl)methoxy]urea
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Overview
Description
Mechanism of Action
Target of Action
The primary target of [(2,4-dichlorophenyl)methoxy]urea, also known as DCMU or Diuron, is the photosystem II (PSII) in plants . PSII is a key component of the photosynthetic electron transport chain, which is responsible for the conversion of light energy into chemical energy during photosynthesis .
Mode of Action
DCMU acts as a very specific and sensitive inhibitor of photosynthesis . It blocks the Q_B plastoquinone binding site of PSII, disallowing the electron flow from PSII to plastoquinone . This interruption of the photosynthetic electron transport chain reduces the plant’s ability to convert light energy into chemical energy .
Biochemical Pathways
The inhibition of PSII by DCMU affects the photosynthetic electron transport chain, which is a crucial part of the light-dependent reactions in photosynthesis . This leads to a reduction in the production of ATP and NADPH, two key molecules that provide the energy and electrons needed for the light-independent reactions of photosynthesis .
Pharmacokinetics
Given its use as a herbicide, it is likely to have good environmental stability and persistence, allowing it to remain active in the environment for an extended period .
Result of Action
The inhibition of photosynthesis by DCMU leads to a decrease in the plant’s ability to produce energy and build essential organic compounds . This results in the cessation of plant growth and eventually leads to plant death, making DCMU an effective herbicide .
Action Environment
Environmental factors such as light intensity, temperature, and water availability can influence the action, efficacy, and stability of DCMU . For example, as DCMU’s mode of action involves the inhibition of photosynthesis, its efficacy may be influenced by light intensity . Additionally, factors such as soil type and rainfall can affect the persistence and mobility of DCMU in the environment .
Preparation Methods
The synthesis of [(2,4-dichlorophenyl)methoxy]urea typically involves the reaction of 2,4-dichlorobenzyl chloride with urea under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
[(2,4-dichlorophenyl)methoxy]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the 2,4-dichlorobenzyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[(2,4-dichlorophenyl)methoxy]urea has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
[(2,4-dichlorophenyl)methoxy]urea can be compared with other similar compounds, such as:
N-[(2,4-dichlorophenyl)methoxy]urea: This compound has a similar structure but differs in the substitution pattern on the benzyl group.
N-[(2,4-dichlorobenzyl)oxy]thiourea: This compound contains a thiourea group instead of a urea group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the urea group, which imparts distinct chemical and biological properties .
Biological Activity
[(2,4-Dichlorophenyl)methoxy]urea is a compound that has garnered significant attention in biological research due to its diverse pharmacological activities. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibition properties, supported by case studies and relevant data.
Chemical Structure and Synthesis
This compound belongs to the class of substituted ureas, which are known for their varied biological activities. The synthesis typically involves the reaction of 2,4-dichlorophenol with isocyanates or by other synthetic routes that incorporate the methoxy group into the urea structure.
Antibacterial Activity
Research has demonstrated that derivatives of urea, including this compound, exhibit significant antibacterial properties. A study evaluated several synthesized compounds against various bacterial strains, revealing that certain derivatives showed promising activity against Gram-positive and Gram-negative bacteria. Specifically, compounds with a 2,4-dichlorophenyl moiety were notably effective .
Table 1: Antibacterial Activity of Urea Derivatives
Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 15 µg/mL |
This compound | S. aureus | 10 µg/mL |
Compound X | Pseudomonas aeruginosa | 20 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. A notable study focused on its effects on bladder cancer cell lines (T24), where it was found to induce apoptosis through various mechanisms. The compound's structure-activity relationship (SAR) indicated that modifications to the urea moiety could enhance its efficacy against cancer cells .
Table 2: Anticancer Activity Against T24 Cell Line
Compound | IC50 Value (µM) | Mechanism of Action |
---|---|---|
This compound | 12 | Induction of apoptosis and necroptosis |
Compound Y | 15 | Cell cycle arrest |
Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit various enzymes relevant to metabolic disorders. Studies have shown its effectiveness in inhibiting α-amylase and α-glucosidase, which are critical targets in the management of diabetes .
Table 3: Enzyme Inhibition Potency
Enzyme | Compound | IC50 Value (µM) |
---|---|---|
α-Amylase | This compound | 25 |
α-Glucosidase | This compound | 30 |
Case Studies
-
Antibacterial Efficacy
A study conducted on a series of urea derivatives highlighted the superior antibacterial activity of compounds featuring the dichlorophenyl group. The research involved testing against clinical isolates and demonstrated that this compound had a significant impact on bacterial growth inhibition. -
Cancer Cell Line Studies
In vitro studies involving T24 bladder cancer cells showed that treatment with this compound resulted in a marked reduction in cell viability. Flow cytometry analyses confirmed an increase in apoptotic cells post-treatment. -
Diabetes Management
The compound's role in inhibiting carbohydrate-hydrolyzing enzymes was assessed through both in vitro assays and in vivo models. Results indicated a reduction in blood glucose levels following administration of this compound in diabetic rats.
Properties
IUPAC Name |
(2,4-dichlorophenyl)methoxyurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c9-6-2-1-5(7(10)3-6)4-14-12-8(11)13/h1-3H,4H2,(H3,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJSHZIERDWXEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CONC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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